(S)-7-Methoxy-2,3-dihydrobenzofuran-3-amine
Description
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(3S)-7-methoxy-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H11NO2/c1-11-8-4-2-3-6-7(10)5-12-9(6)8/h2-4,7H,5,10H2,1H3/t7-/m1/s1 |
InChI Key |
VXCOSBXVTCJRSD-SSDOTTSWSA-N |
Isomeric SMILES |
COC1=CC=CC2=C1OC[C@H]2N |
Canonical SMILES |
COC1=CC=CC2=C1OCC2N |
Origin of Product |
United States |
Preparation Methods
Cyclization of Substituted Allylphenol Derivatives
A widely adopted route involves the oxidative cyclization of substituted allylphenol precursors. For example, 2-allyl-4-methoxyphenol derivatives undergo ruthenium-catalyzed oxidation to form the dihydrobenzofuran ring. In a protocol adapted from CN102942542A, ruthenium trichloride (RuCl₃·H₂O) and sodium periodate (NaIO₄) in ethyl acetate/water mediate the oxidation of allylphenols to aldehydes, followed by reduction to alcohols and subsequent cyclization (Fig. 1A). This method achieves yields of 70–85% for intermediates but requires precise control of reaction temperatures (20–30°C) to avoid over-oxidation.
Merrifield Resin-Supported Catalysis
Recent advances utilize solid-phase catalysis for improved selectivity. As demonstrated in RSC methods, α-bromo ketones react with resin-supported pyridine bases (e.g., MR-Py II) to form dihydrobenzofuran derivatives. For 7-methoxy variants, 2-bromo-1-(4-methoxyphenyl)ethan-1-one undergoes base-mediated cyclization in chloroform, yielding the core structure with >20:1 diastereomeric ratio (dr). This approach simplifies purification and enhances scalability.
Functional Group Transformations
Methoxy Group Installation
Comparative Analysis of Synthetic Routes
Analytical Characterization
Critical characterization data include:
Chemical Reactions Analysis
Acylation and Protection of the Amine Group
The primary amine undergoes acylation under standard conditions. In a synthetic route for related dihydrobenzofuran derivatives, acetylation was achieved using acetic anhydride in DMF, yielding 4-acetylaminohydroxyphenylarsonic acid 2,3-dihydrobenzofuran-7-carboxylate methyl ester (Example 2, ).
Reaction Example :
| Condition | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Acetylation | Acetic anhydride | N-Acetyl-7-methoxy-2,3-dihydrobenzofuran-3-amine | 70–85% |
Electrophilic Substitution on the Benzofuran Core
The methoxy group at C7 directs electrophilic substitution to the C5 position. Chlorination using N-chlorosuccinimide (NCS) in DMF at 70°C introduces a chlorine atom at C5 ( ):
Reaction Example :
| Position | Reagent | Product | Selectivity | Source |
|---|---|---|---|---|
| C5 | NCS | 5-Chloro-7-methoxy-2,3-dihydrobenzofuran-3-amine | >95% |
Oxidation of the Dihydrobenzofuran Ring
Controlled oxidation converts the dihydrobenzofuran ring to a benzofuranone. Ruthenium trichloride and sodium periodate in ethyl acetate oxidize allylic alcohols to ketones (Example 1, ), a reaction applicable to analogous dihydrobenzofuran systems.
Reaction Example :
| Oxidizing Agent | Product | Yield | Source |
|---|---|---|---|
| RuCl₃/NaIO₄ | Benzofuranone with retained amine | 60–75% | , |
Enantioselective Cyclopropanation
The amine’s stereochemistry influences biocatalytic cyclopropanation. Engineered myoglobin variants (e.g., Mb(H64G,V68A)) enable asymmetric carbene insertion at the C2=C3 bond of benzofuran derivatives, forming tricyclic scaffolds with >99% ee ( , ).
Mechanism :
| Catalyst | Diastereoselectivity | Enantioselectivity | Source |
|---|---|---|---|
| Mb(H64G,V68A) | >20:1 dr | >99% ee |
Salt Formation
The amine forms stable salts with carboxylic acids. For example, reaction with maleic acid yields 2,3-dihydro-N-isopropyl-7-methoxy-2-benzofuranmethylamine maleate , improving solubility ( ).
Reaction Example :
| Acid | Solubility (mg/mL) | Application | Source |
|---|---|---|---|
| Maleic acid | 12.5 (water) | Pharmaceutical |
Reductive Amination
The primary amine participates in reductive amination with ketones or aldehydes. For example, reaction with acetone and NaBH₃CN yields N-isopropyl derivatives ( ):
Reaction Example :
| Carbonyl Compound | Reducing Agent | Yield | Source |
|---|---|---|---|
| Acetone | NaBH₃CN | 80–90% |
Enzymatic Modifications
Lignostilbene dioxygenases (LSDs) catalyze oxidative cleavage of the benzofuran ring in related compounds, producing acrylate derivatives ( ). While not directly tested on the amine, this suggests potential for tailored oxidative transformations.
Critical Analysis of Reactivity Trends
-
Steric Effects : Substituents at C2/C3 (e.g., methyl groups) hinder cyclopropanation at C3 but not C2 ( ).
-
Electronic Effects : The methoxy group enhances electrophilic substitution at C5 via resonance donation.
-
Stereochemical Influence : The (S)-configuration directs asymmetric synthesis outcomes, as seen in biocatalytic reactions ( ).
Scientific Research Applications
(S)-7-Methoxy-2,3-dihydrobenzofuran-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (S)-7-Methoxy-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table compares (S)-7-Methoxy-2,3-dihydrobenzofuran-3-amine with key structural analogs, focusing on substituents, stereochemistry, and applications:
Substituent Effects
- Electron-Donating vs. In contrast, 7-chloro and 7-fluoro substituents are electron-withdrawing, which may alter solubility and metabolic stability .
- Positional Isomerism : The 5-methoxy analog () demonstrates how substituent position affects molecular interactions. For example, 5-methoxy derivatives may exhibit different pharmacokinetic profiles due to altered steric hindrance or electronic distribution .
Enantiomeric Differences
The (S)-enantiomer of 7-methoxy-2,3-dihydrobenzofuran-3-amine may exhibit distinct biological activity compared to its (R)-counterpart. For instance, (R)-5-methoxy-2,3-dihydrobenzofuran-3-amine is marketed as a pharmaceutical intermediate, suggesting enantiomer-specific applications in drug development . Similarly, enantiopure hydrochloride salts (e.g., (S)-7-chloro and (S)-7-fluoro analogs) are prioritized for high-purity research due to their predictable interaction with chiral biological systems .
Salt Forms and Solubility
Hydrochloride salts of dihydrobenzofuran-3-amine derivatives (e.g., ) are commonly produced to improve aqueous solubility, facilitating in vitro and in vivo studies. The free amine form of this compound may be preferable for lipid-rich environments or specific synthetic reactions .
Research Findings
- Pharmacological Relevance : Dihydrobenzofuran-3-amine derivatives are key intermediates in synthesizing β-arrestin-biased agonists for serotonin receptors, where substituent choice and stereochemistry critically influence efficacy and selectivity .
- Synthetic Utility : The 7-methoxy group’s stability under acidic conditions makes it a robust precursor for further functionalization, whereas halogenated analogs (e.g., 7-chloro) are often used in cross-coupling reactions .
Biological Activity
(S)-7-Methoxy-2,3-dihydrobenzofuran-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse scholarly sources.
Chemical Structure and Synthesis
This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities. The synthesis of this compound typically involves the formation of the benzofuran core followed by amination at the 3-position. Various synthetic routes have been documented, including methods utilizing palladium-catalyzed reactions and biocatalytic strategies that enhance stereoselectivity .
Anticancer Properties
Research indicates that benzofuran derivatives exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines. A study reported that certain benzofurans display growth inhibitory activity with GI50 values as low as 2.20 μM against breast cancer cells (MDA-MB-231) .
Table 1: Anticancer Activity of Related Benzofuran Derivatives
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| Compound 35 | ACHN | 2.74 |
| Compound 35 | HCT15 | 2.37 |
| Compound 35 | MDA-MB-231 | 2.20 |
| Compound 35 | NUGC-3 | 2.48 |
| Compound 35 | NCI-H23 | 5.86 |
| Compound 35 | PC-3 | 2.68 |
Neuroprotective Effects
This compound has also been investigated for its neuroprotective effects. In models of neuropathic pain induced by spinal nerve ligation, related compounds demonstrated the ability to reverse pain without affecting locomotor behavior . This suggests a potential application in treating neuropathic pain conditions.
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its activity may involve modulation of neurotransmitter systems or inhibition of specific enzymes such as monoamine oxidase (MAO), which plays a role in neurodegenerative diseases .
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Antioxidant Activity : Compounds derived from benzofurans have been noted for their antioxidant properties, which could contribute to their anticancer effects by reducing oxidative stress within cells .
- MAO Inhibition : Similar derivatives have shown promise as MAO-B inhibitors, which could be beneficial in treating depression and other mood disorders .
Q & A
Q. What are common synthetic routes for (S)-7-Methoxy-2,3-dihydrobenzofuran-3-amine, and how are intermediates purified?
- Methodological Answer : A typical synthesis involves hydrogenation of nitro precursors (e.g., 7-nitro-2,3-dihydrobenzofuran derivatives) using palladium/carbon catalysts under hydrogen gas, followed by chiral resolution to isolate the (S)-enantiomer . For purification, recrystallization or chromatography (e.g., reverse-phase HPLC) is employed, with purity confirmed via NMR (e.g., H-NMR δ 3.79 ppm for methoxy groups) . Hydrochloride salts are often prepared to enhance stability, as seen in analogs like (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride .
Q. How is enantiomeric purity validated for this chiral amine?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is standard, using hexane:isopropanol mobile phases. Polarimetry can supplement this, comparing observed optical rotation to literature values (e.g., for (S)-enantiomers of related dihydrobenzofurans) . Absolute configuration is confirmed via X-ray crystallography or comparison to known stereoisomers .
Q. What analytical techniques are critical for characterizing structural integrity and purity?
- Methodological Answer :
- NMR : H and C NMR confirm regiochemistry (e.g., methoxy at C7) and dihydrobenzofuran ring conformation .
- HPLC-MS : Quantifies purity (>95%) and detects trace impurities (e.g., des-methyl byproducts) .
- Elemental Analysis : Validates stoichiometry (e.g., CHNO for the free base) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies may arise from polymorphic forms or salt vs. free base comparisons. For example, hydrochloride salts (e.g., (S)-7-Chloro analogs) show higher aqueous solubility than free bases . Standardize testing conditions (e.g., DMSO stock solutions at 25°C) and use dynamic light scattering (DLS) to assess aggregation . Cross-reference with thermodynamic solubility measurements via shake-flask methods .
Q. What strategies optimize stability during long-term pharmacological assays?
- Methodological Answer :
- Storage : Store hydrochloride salts at -20°C under nitrogen to prevent oxidation .
- Buffered Solutions : Use pH 7.4 PBS with 0.01% EDTA to chelate metal ions that catalyze degradation .
- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS tracking of degradation products (e.g., demethylation or ring-opening) .
Q. How to design structure-activity relationship (SAR) studies targeting serotonin receptor modulation?
- Methodological Answer :
- Analog Synthesis : Introduce substituents at C5 or C7 (e.g., fluoro, chloro) to probe steric/electronic effects .
- In Vitro Assays : Use radioligand binding (e.g., H-5-HT for 5-HT receptors) and functional assays (Ca flux) .
- Computational Modeling : Perform docking studies with receptor crystal structures (e.g., PDB ID 6WGT) to predict binding modes .
Q. What are best practices for assessing metabolic stability in hepatic microsomes?
- Methodological Answer :
- Incubation Conditions : Use 1 mg/mL microsomal protein, NADPH regeneration system, and 37°C incubation .
- Metabolite Identification : Employ LC-HRMS to detect phase I (oxidation) and phase II (glucuronidation) metabolites .
- Kinetic Analysis : Calculate intrinsic clearance (Cl) using substrate depletion over time .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
